molecular formula C18H26N2O4S B2830068 (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone CAS No. 392324-19-5

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone

Cat. No.: B2830068
CAS No.: 392324-19-5
M. Wt: 366.48
InChI Key: OLHPYAIGFWDZET-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a piperidine ring, a sulfonyl group, a phenyl ring, and a morpholine moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 3,5-dimethylpiperidine through the alkylation of piperidine with appropriate methylating agents under controlled conditions.

    Sulfonylation: The 3,5-dimethylpiperidine is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 3,5-dimethylpiperidin-1-yl sulfonyl chloride.

    Coupling with Phenyl Ring: The sulfonylated piperidine derivative is coupled with a phenyl ring, typically through a nucleophilic aromatic substitution reaction.

    Introduction of Morpholine Moiety: Finally, the morpholine group is introduced via a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe in biochemical assays to understand protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
  • (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine moiety provides additional sites for hydrogen bonding and can affect the compound’s pharmacokinetic properties.

Properties

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-11-15(2)13-20(12-14)25(22,23)17-5-3-16(4-6-17)18(21)19-7-9-24-10-8-19/h3-6,14-15H,7-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHPYAIGFWDZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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